molecular formula C17H17FN4O3S B2377657 2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-43-7

2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Numéro de catalogue B2377657
Numéro CAS: 1251698-43-7
Poids moléculaire: 376.41
Clé InChI: YFHPALDQMZSSEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is part of a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides . It has been investigated for its potential as an antimalarial agent . The molecular formula of the compound is C17H17FN4O3S and it has a molecular weight of 376.41.


Synthesis Analysis

The compound was part of a library of 1561 compounds that were designed and synthesized for the development of new and potent antimalarial drugs . The synthesis involved the use of both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The compound was part of a library that was synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum . The exact chemical reactions involved in the synthesis of this compound are not specified in the available sources.


Physical And Chemical Properties Analysis

The compound is a beige solid . Further physical and chemical properties such as density, melting point, and boiling point are not specified in the available sources.

Applications De Recherche Scientifique

c-Met Kinase Inhibition

The compound has shown promise as a potential c-Met kinase inhibitor. Researchers have designed two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties. Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Anticancer Properties

The same compound has been evaluated for its anticancer properties. It effectively inhibited the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The observed anti-tumor activity suggests its potential as a therapeutic agent in cancer treatment .

Triazolo[4,3-a]pyridin-3(2H)-one Scaffold

The triazolo[4,3-a]pyridin-3(2H)-one scaffold itself is interesting for drug discovery. Researchers have explored its structural modifications to develop novel compounds with diverse biological activities .

Energetic Materials

While not directly related to the compound , other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based derivatives have been synthesized as energetic materials. These compounds have potential applications in propellants, explosives, and pyrotechnics .

Further Exploration

Researchers continue to investigate the compound’s pharmacological properties, including its potential as an anti-inflammatory agent, antimicrobial, or other therapeutic applications. Further studies are needed to uncover additional unique applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the target’s function or activity.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . The inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Propriétés

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-15-6-2-1-5-13(15)11-22-17(23)21-12-14(7-8-16(21)19-22)26(24,25)20-9-3-4-10-20/h1-2,5-8,12H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPALDQMZSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.